Stereochemical Identity: Alloaureothin Is the 11‑cis Isomer, Not the 11‑trans Aureothin
Alloaureothin is unambiguously distinguished from aureothin by the geometry of the C‑11 double bond. The 11‑cis configuration in alloaureothin versus the 11‑trans configuration in aureothin was established by 1D and 2D NMR spectroscopic analysis and is reflected in the SMILES notation (CC(\C=C2(C[C@H](C1(OC(OC)=C(C)C(C(/C)=1)=O))OC2))=\C\3(\C=C/C(/[N+](=O)[O-])=C\C=3)) [1]. This stereochemical difference is the only structural distinction between the two compounds, which share the identical molecular formula C₂₂H₂₃NO₆ [2]. Despite this subtle difference, the two isomers yield different solid‑state appearances (yellow amorphous solid for alloaureothin vs. yellow prism for aureothin), consistent with altered crystal‑packing interactions [2].
| Evidence Dimension | C‑11 double‑bond stereochemistry |
|---|---|
| Target Compound Data | 11‑cis (Z) configuration |
| Comparator Or Baseline | Aureothin: 11‑trans (E) configuration |
| Quantified Difference | Single bond geometry inversion; same molecular formula (C₂₂H₂₃NO₆, MW 397.4) and identical connectivity |
| Conditions | NMR spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY); LC‑MS |
Why This Matters
Procurement without stereochemical specification risks obtaining the wrong isomer; only alloaureothin guarantees the 11‑cis geometry, which is linked to a distinct bioactivity profile.
- [1] Ueda, J.Y., Hashimoto, J., Nagai, A. et al. New aureothin derivative, alloaureothin, from Streptomyces sp. MM23. J. Antibiot. 60, 321–324 (2007). https://doi.org/10.1038/ja.2007.41 View Source
- [2] Kang, M.K., Kim, J.H., Liu, M.J. et al. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020. Sci. Rep. 12, 3947 (2022). https://doi.org/10.1038/s41598-022-07879-w View Source
